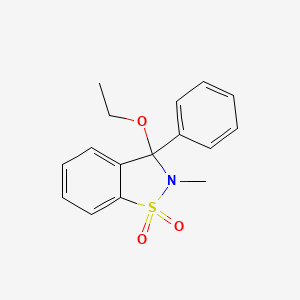

3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide

Description

3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide (CAS 18963-26-3, molecular formula C₁₆H₁₇NO₃S) is a heterocyclic compound featuring a benzothiazole backbone fused with a 1,1-dioxide moiety. The molecule is further substituted with ethoxy, methyl, and phenyl groups at positions 3, 2, and 3, respectively. This compound belongs to the broader class of 1,2-benzothiazole 1,1-dioxides, which are structurally related to pharmacologically significant derivatives like saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) .

Properties

CAS No. |

18963-26-3 |

|---|---|

Molecular Formula |

C16H17NO3S |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

3-ethoxy-2-methyl-3-phenyl-1,2-benzothiazole 1,1-dioxide |

InChI |

InChI=1S/C16H17NO3S/c1-3-20-16(13-9-5-4-6-10-13)14-11-7-8-12-15(14)21(18,19)17(16)2/h4-12H,3H2,1-2H3 |

InChI Key |

WSDAYLUWMKTDQO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(C2=CC=CC=C2S(=O)(=O)N1C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the cyclization of suitably substituted precursors, often starting from o-aminothiophenol derivatives and chalcones or related α,β-unsaturated carbonyl compounds. The key step is the formation of the benzothiazole ring system with simultaneous oxidation of the sulfur atom to the sulfone (1,1-dioxide) state.

Cyclization of Precursors

According to Vulcanchem, the compound is synthesized by cyclization of appropriate precursors under controlled conditions to ensure the formation of the benzothiazole 1,1-dioxide core with the desired substituents (ethoxy, methyl, phenyl) at the 3- and 2-positions respectively.

Michael Addition and Cyclization Using 2-Aminobenzenethiol and Chalcones

A widely employed method in benzothiazole and related benzothiazepine synthesis involves the Michael addition of 2-aminobenzenethiol to chalcones, followed by cyclization. This method is adaptable for the preparation of 2,3-dihydrobenzothiazole derivatives with various substituents.

Step 1: Chalcone Preparation

Chalcones are synthesized via Claisen–Schmidt condensation of acetophenone derivatives with aromatic aldehydes under basic conditions (e.g., sodium hydroxide in ethanol). The reaction proceeds at room temperature with stirring, followed by recrystallization to purify the chalcones.Step 2: Michael Addition and Cyclization

The chalcone is reacted with 2-aminobenzenethiol in hexafluoro-2-propanol (HFIP) solvent at ambient temperature or under reflux. HFIP plays a crucial role due to its high ionization power, strong hydrogen bonding, and mild acidity, which facilitates both the conjugate addition and subsequent cyclization steps efficiently and safely. The reaction yields the benzothiazole 1,1-dioxide derivatives in moderate to good yields as racemates.

Oxidation of Benzothiophene Precursors

Another approach involves the oxidation of benzothiophene derivatives to benzothiophene 1,1-dioxides, which can then be functionalized further. For example, the oxidation of 3-bromobenzothiophene with hydrogen peroxide in acetic acid at elevated temperature yields 3-bromobenzothiophene 1,1-dioxide. Subsequent substitution reactions with thiol reagents in the presence of triethylamine can introduce various substituents, potentially leading to benzothiazole 1,1-dioxide derivatives.

Detailed Reaction Conditions and Yields

Analytical Characterization Supporting Preparation

The synthesized compounds, including this compound, are typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and ring formation.

- Infrared (IR) Spectroscopy: Sulfone (S=O) stretching frequencies confirm oxidation state.

- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight (303.4 g/mol).

- Thin Layer Chromatography (TLC): Monitors reaction progress and purity.

- Recrystallization: Common purification step to isolate pure product.

Summary of Key Research Findings

- The Michael addition of 2-aminobenzenethiol to chalcones in HFIP solvent provides a mild, high-yielding, and environmentally friendlier route to benzothiazole 1,1-dioxide derivatives, including the target compound.

- Oxidation of benzothiophene derivatives to their 1,1-dioxides followed by nucleophilic substitution allows structural diversification but often with moderate yields and more complex purification.

- Controlled cyclization of precursors under optimized conditions is essential to obtain the desired substitution pattern and sulfone oxidation state.

Chemical Reactions Analysis

Oxidation and Reduction

The sulfur dioxide (1,1-dioxide) moiety in the compound is susceptible to redox transformations. While direct oxidation of this compound is not explicitly documented, analogous benzothiazole derivatives undergo reduction to form sulfides. For example, hydrogen peroxide can oxidize sulfur-containing moieties to sulfoxides or sulfones, though the reverse reaction (reduction of dioxides) typically requires stronger reducing agents like sodium borohydride or catalytic hydrogenation .

Substitution Reactions

The ethoxy, methyl, and phenyl substituents enable nucleophilic or electrophilic substitution:

-

Electrophilic substitution : The aromatic rings may undergo electrophilic aromatic substitution under acidic conditions, though steric hindrance from bulky groups (e.g., phenyl) could limit reactivity.

-

Nucleophilic substitution : The ethoxy group (-OEt) may participate in nucleophilic displacement reactions, particularly under basic conditions, forming new ether derivatives.

Cyclization and Annulation Reactions

Benzothiazole derivatives often engage in cyclization reactions to form fused heterocycles. For instance, reactions with epoxides or aldehydes may lead to ring expansion or formation of polycyclic systems . A plausible mechanism involves nucleophilic attack by the sulfur atom or adjacent nitrogen on electrophilic partners, followed by intramolecular cyclization.

Condensation Reactions

Knoevenagel condensation, commonly observed in benzothiazole chemistry, could occur if the compound contains reactive carbonyl groups. For example, reaction with aromatic aldehydes under basic conditions may form conjugated enones .

Reaction Table: Key Transformations

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. Studies have shown that 3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide demonstrates efficacy against various strains of bacteria and fungi. For instance:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Research shows that it can induce apoptosis in cancer cell lines such as:

Pesticidal Properties

The compound has been explored for its potential use as a pesticide. Its structural characteristics allow it to interact with biological systems in pests effectively. Field trials have demonstrated its effectiveness against common agricultural pests:

Herbicidal Activity

Additionally, the compound exhibits herbicidal properties. Laboratory tests indicate that it can inhibit the growth of certain weed species, making it a candidate for herbicide development.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was evaluated against a panel of pathogenic microorganisms. The results confirmed its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Agricultural Application

A field trial conducted on tomato plants treated with the compound revealed significant reductions in pest populations compared to untreated controls. This study highlights its potential as an environmentally friendly alternative to synthetic pesticides.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related derivatives, focusing on substituent effects, synthesis, and biological activity.

Table 1: Structural Comparison of Key Derivatives

Reactivity and Stability

- Ethoxy Group : The ethoxy substituent in the target compound may increase susceptibility to hydrolysis under acidic conditions compared to methyl or halogenated derivatives .

- 1,1-Dioxide Moiety : Common across all analogs; contributes to electrophilic reactivity at the sulfur center, enabling nucleophilic substitutions .

Physicochemical Properties

- Solubility : The ethoxy and phenyl groups in the target compound likely reduce aqueous solubility compared to saccharin but improve lipid membrane permeability .

- Melting Point : Expected to be higher than saccharin (228–230°C) due to increased molecular weight and crystallinity from aromatic substituents .

Biological Activity

3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide (CAS No: 18963-26-3) is a compound of significant interest due to its potential biological activities. This article reviews the available literature, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO3S. The compound features a benzothiazole core, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds similar to 3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole were tested against human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated promising cytotoxic effects with IC50 values in the low micromolar range:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-Ethoxy-2-methyl-3-phenyl... | HCC827 | 6.26 ± 0.33 |

| 3-Ethoxy-2-methyl-3-phenyl... | NCI-H358 | 6.48 ± 0.11 |

| Control | HCC827 | 20.46 ± 8.63 |

| Control | NCI-H358 | 16.00 ± 9.38 |

These findings suggest that the compound exhibits higher activity in two-dimensional assays compared to three-dimensional cultures, indicating its potential for further development as an antitumor agent .

Antimicrobial Activity

In addition to its antitumor properties, studies have shown that benzothiazole derivatives possess antimicrobial activity. For example, compounds related to this structure demonstrated effectiveness against various bacterial strains including Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are recognized as critical pathogens by the WHO .

The biological activity of benzothiazole derivatives like 3-Ethoxy-2-methyl-3-phenyl... is largely attributed to their ability to interact with DNA. Research indicates that these compounds predominantly bind within the minor groove of AT-DNA, forming stable complexes that inhibit cellular proliferation .

Case Studies

Several case studies have focused on the synthesis and testing of benzothiazole derivatives:

- Synthesis and Evaluation : A series of newly synthesized compounds were evaluated for their antitumor and antimicrobial activities using both in vitro assays and cell culture models.

- Comparative Analysis : A comparative study among various benzothiazole derivatives revealed that structural modifications significantly influence their biological efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide, and how do reaction conditions influence yield?

- The compound is typically synthesized via multi-step reactions involving substituted bromides or chlorides. For example, analogous derivatives like ethyl 6-chloro-2-[2-(2-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide are synthesized using brominated ketones (e.g., 2-(2-methoxyphenyl)-2-oxoethyl bromide) under optimized conditions, yielding 70–96% depending on substituents . Key factors include:

- Catalysts : Use of DIPEA (N,N-diisopropylethylamine) for deprotonation and stabilization.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature : Lower temperatures (−35°C) reduce side reactions in triazine-based intermediates .

Q. How is the structural uniqueness of this compound validated, and what analytical techniques are employed?

- X-ray crystallography confirms stereochemistry, as seen in methyl 3-hydroxy-4-oxo-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide monohydrate, where the S-configuration was determined via hydroxy group positioning .

- NMR and MS : ¹H NMR spectra (e.g., δ 1.33 ppm for methyl groups) and mass spectrometry (m/z data) verify purity and molecular weight .

Q. What preliminary biological activities have been reported for this compound class?

- Benzothiazole 1,1-dioxides exhibit antioxidant and antidiabetic potential. For instance, 3-(azepan-1-yl)-1,2-benzothiazole 1,1-dioxide showed high anti-peroxidation activity in FTC/TBA assays and ADMET-predicted drug-likeness .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the pharmacological mechanism of this compound?

- In-silico docking with targets like H⁺/K⁺-ATPase (binding energy: −8.4 kcal/mol) suggests inhibition of gastric acid secretion, outperforming omeprazole (−8.0 kcal/mol). This aligns with anti-ulcer activity observed in Chromolaena odorata extracts .

- ADMET predictions : Lipophilicity (LogP) and solubility parameters guide lead optimization. For example, 3-(azepan-1-yl)-1,2-benzothiazole 1,1-dioxide has favorable intestinal absorption and low hepatotoxicity risk .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case study : While some benzothiazoles show antimicrobial activity, others like dichlobentiazox exhibit fungicidal effects without phytotoxicity. Contradictions arise from substituent effects (e.g., 3,4-dichloroisothiazole groups enhance target specificity). Systematic SAR studies comparing EC₅₀ values (e.g., <1.5 µM in GTPγS assays) clarify structure-activity relationships .

Q. How do substituents on the benzothiazole ring influence reactivity and bioactivity?

- Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity, enhancing interactions with biological targets. For example, 3-[(3,4-dichloroisothiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide (dichlobentiazox) shows potent fungicidal activity due to improved binding to fungal enzymes .

- Steric effects : Bulky groups (e.g., 2,2-difluorocyclopropylmethyl) reduce off-target interactions, improving selectivity .

Q. What experimental designs are critical for optimizing synthetic routes to minimize byproducts?

- DoE (Design of Experiments) : Vary catalyst loading (e.g., 1.1–2.0 equiv. DIPEA) and temperature (−35°C to RT) to map yield vs. purity trade-offs .

- Byproduct analysis : LC-MS identifies intermediates like sulfonic acid derivatives, guiding solvent selection (e.g., acetonitrile vs. THF) to suppress hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.